8-(Fluoromethyl)-6-azaspiro[3.4]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Fluoromethyl)-6-azaspiro[34]octane is a chemical compound characterized by its unique spirocyclic structure, which includes a fluoromethyl group attached to an azaspiro core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Fluoromethyl)-6-azaspiro[3.4]octane typically involves the reaction of fluoromethyl precursors with azaspiro intermediates. One common method includes the use of fluoroiodomethane as a fluoromethyl source, which undergoes halogen atom transfer activation to form the desired spirocyclic compound .
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Techniques such as continuous flow synthesis and catalytic processes are often employed to optimize production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 8-(Fluoromethyl)-6-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are facilitated by the presence of the fluoromethyl group, which can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
8-(Fluoromethyl)-6-azaspiro[3
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as enhanced stability and reactivity .
Wirkmechanismus
The mechanism of action of 8-(Fluoromethyl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 8-(fluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate
- 8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide
Comparison: 8-(Fluoromethyl)-6-azaspiro[3.4]octane stands out due to its unique spirocyclic structure and the presence of the fluoromethyl group, which imparts distinct physicochemical properties. Compared to similar compounds, it offers enhanced reactivity and stability, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C8H14FN |
---|---|
Molekulargewicht |
143.20 g/mol |
IUPAC-Name |
8-(fluoromethyl)-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C8H14FN/c9-4-7-5-10-6-8(7)2-1-3-8/h7,10H,1-6H2 |
InChI-Schlüssel |
FXEDJUQTRNINHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)CNCC2CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.